molecular formula C13H14N2O4S B5942239 2,4-dimethoxy-6-[4-(methylsulfonyl)phenyl]pyrimidine

2,4-dimethoxy-6-[4-(methylsulfonyl)phenyl]pyrimidine

Cat. No.: B5942239
M. Wt: 294.33 g/mol
InChI Key: RFLVPAJRQULUQM-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-6-[4-(methylsulfonyl)phenyl]pyrimidine is an organic compound with the molecular formula C12H14N2O4S. It is a white crystalline solid that is soluble in organic solvents such as ethanol, chloroform, and dimethylformamide. This compound is known for its applications in various fields, including chemistry, biology, and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-6-[4-(methylsulfonyl)phenyl]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-6-[4-(methylsulfonyl)phenyl]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents such as bromine or chlorine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of halogenated pyrimidine derivatives.

Scientific Research Applications

2,4-Dimethoxy-6-[4-(methylsulfonyl)phenyl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Agriculture: Used as an intermediate in the synthesis of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-6-[4-(methylsulfonyl)phenyl]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethoxy-6-[4-(methylsulfonyl)phenyl]pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,4-dimethoxy-6-(4-methylsulfonylphenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-18-12-8-11(14-13(15-12)19-2)9-4-6-10(7-5-9)20(3,16)17/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLVPAJRQULUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)C2=CC=C(C=C2)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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